N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Studies have synthesized various derivatives incorporating the benzothiazole moiety for biological and pharmacological screenings, indicating their potential antimicrobial and anti-inflammatory properties. For instance, compounds containing fluoro substituted benzothiazoles have been evaluated for antimicrobial activity, showcasing the relevance of such structures in developing new therapeutic agents (Patel et al., 2009).
Psychotropic and Cytotoxicity Screening
Further research into N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides has revealed their active psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects concerning tumor cell lines. These findings highlight the compound's potential in psychiatric and cancer treatments, demonstrating the diverse applications of its derivatives (Zablotskaya et al., 2013).
Electrophysiological Activity
In the realm of cardiac health, derivatives of N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide have been synthesized to examine their cardiac electrophysiological activity, offering insights into the development of new class III agents for treating arrhythmias (Morgan et al., 1990).
Antitumor and Anticancer Agents
The exploration of sulfonamide-based hybrid compounds, including those with benzothiazole structures, has shown significant antitumor and anti-neuropathic pain activities. These studies underline the compound's versatility in addressing various medical challenges, particularly in oncology (Ghomashi et al., 2022).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-8-13-20-22(15-16)31-24(25-20)26-23(28)18-9-11-19(12-10-18)32(29,30)27-14-4-6-17-5-2-3-7-21(17)27/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOLSOGPLAFUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.